(4-Carbamoylpiperazin-1-yl)acetic acid
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Overview
Description
(4-Carbamoylpiperazin-1-yl)acetic acid is a chemical compound with the molecular formula C7H13N3O3 It is known for its unique structure, which includes a piperazine ring substituted with a carbamoyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoylpiperazin-1-yl)acetic acid typically involves the reaction of piperazine with chloroacetic acid under controlled conditions. The process can be summarized as follows:
Step 1: Piperazine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to facilitate the formation of the desired product.
Step 3: The product is then purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing industrial-scale purification methods such as distillation and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: (4-Carbamoylpiperazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(4-Carbamoylpiperazin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Carbamoylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Pathways: Influence biochemical pathways by interacting with key proteins and receptors.
Cellular Effects: Induce cellular responses such as apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Piperazine: A simple cyclic amine with similar structural features.
Carbamoylpiperazine: A derivative of piperazine with a carbamoyl group.
Acetic Acid Derivatives: Compounds with acetic acid moieties, such as glycine.
Properties
IUPAC Name |
2-(4-carbamoylpiperazin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c8-7(13)10-3-1-9(2-4-10)5-6(11)12/h1-5H2,(H2,8,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLQMQPOLSDSKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990361 |
Source
|
Record name | {4-[Hydroxy(imino)methyl]piperazin-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701291-01-2 |
Source
|
Record name | {4-[Hydroxy(imino)methyl]piperazin-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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